Stigmasta-4,22-Dien-3-One
Description
Structure
2D Structure
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Distribution of Stigmasta 4,22 Dien 3 One in Diverse Biological Matrices
Identification in Specific Plant Species
The presence of Stigmasta-4,22-dien-3-one has been documented in a wide variety of plant species, highlighting its broad distribution throughout the plant kingdom.
Presence in Fern Genera
Research has led to the successful isolation of this compound from the leaves of the fern Adiantum latifolium. analis.com.myisc.ac This was the first phytochemical study reported for this particular plant species. analis.com.my
Isolation from Aquatic and Wetland Flora
This steroid has also been identified in aquatic and wetland plants. Notably, it has been extracted and purified from the leaves of Nelumbo nucifera, commonly known as the lotus. nih.govmdpi.comchemfaces.comnih.govresearchgate.net The compound's presence is not limited to freshwater flora; it has also been reported in marine algae, although specific details on Sargassum wightii were not found in the search results.
Detection in Woody and Shrubby Species
This compound has been isolated from several woody and shrubby plant species. It was found as part of a mixture in the trunk bark of the Formosan Hernandia nymphaeifolia. nih.govthieme-connect.comresearchgate.netthieme-connect.com Similarly, studies on Mimosa caesalpiniifolia have identified this compound in its stem bark. mdpi.comresearchgate.netscite.ai The compound has also been isolated from Erythrina variegata and the leaves of Cassia singueana. wisdomlib.orgnmppdb.com.ngscispace.comajol.infofrontiersin.orggsconlinepress.comdu.ac.bdmedchemexpress.comresearchgate.netscispace.com
Characterization in Grass Species
The grass species Cenchrus setigerus, also known as Kala Dhaman grass, has been found to contain this compound. scielo.brresearchgate.netscite.airesearchgate.netevitachem.com Gas chromatography-mass spectrometry (GC-MS) analysis of an isopropyl alcohol extract of the grass revealed the presence of (22E)-stigmasta-4,22-dien-3-one, constituting 4.93% of the identified steroids. scielo.brresearchgate.net
Occurrence in Other Organisms
Beyond the plant kingdom, this compound has been reported in other organisms. It has been identified in Rhinacanthus nasutus and the liverwort species Pellia epiphylla. nih.govnih.govplantaedb.complantaedb.commdpi.comvulcanchem.comnaturalproducts.net
Biosynthetic Pathways and Metabolic Interconversions of Stigmasta 4,22 Dien 3 One
Enzymatic Transformations from Precursor Sterols (e.g., Stigmasterol)
The primary route for the formation of stigmasta-4,22-dien-3-one involves the enzymatic oxidation of the 3β-hydroxyl group of stigmasterol (B192456). This conversion is a critical step in the catabolism of phytosterols (B1254722) and is catalyzed by enzymes such as 3β-hydroxysteroid dehydrogenase (3β-HSD) or cholesterol oxidase. wikipedia.orgresearchgate.net These enzymes facilitate the conversion of the 3β-hydroxy-Δ⁵-steroid structure of stigmasterol into a 3-oxo-Δ⁴-steroid configuration, resulting in the formation of this compound. wikipedia.orgresearchgate.net
Microorganisms, particularly bacteria from the genera Rhodococcus and Mycobacterium, are well-known for their ability to carry out this transformation. researchgate.netnih.gov For instance, Rhodococcus erythropolis has been utilized to catalyze the formation of stigmast-4-en-3-one from β-sitosterol, a structurally similar phytosterol. researchgate.net The conversion of stigmasterol to this compound has been specifically demonstrated using a genetically modified strain of Mycobacterium sp. nih.gov
The enzymatic reaction can be summarized as follows:
Stigmasterol + NAD⁺ → this compound + NADH + H⁺
This reaction is essential for initiating the degradation of the steroid nucleus. The resulting α,β-unsaturated ketone in the A-ring of this compound makes the molecule susceptible to further metabolic modifications.
Table 1: Enzymatic Conversion of Stigmasterol to this compound
| Enzyme | Organism Example | Substrate | Product |
|---|---|---|---|
| 3β-hydroxysteroid dehydrogenase / Cholesterol Oxidase | Mycobacterium sp. | Stigmasterol | This compound |
| Cholesterol Oxidase | Rhodococcus erythropolis | β-Sitosterol | Stigmast-4-en-3-one |
Oxidative Metabolic Routes in Plants and Microorganisms
Following its formation, this compound can undergo further oxidative metabolism, particularly by microorganisms. These pathways are of significant interest for the biotechnological production of valuable steroid intermediates. Microorganisms capable of transforming phytosterols often possess a suite of oxidative enzymes that can modify the steroid nucleus and degrade the side chain.
In a study using a genetically modified Mycobacterium sp., stigmasterol was converted to this compound, which was then further metabolized into several oxidized derivatives. nih.gov These included:
6β-hydroxy-4,22-stigmastadien-3-one
26-hydroxy-4,22-stigmastadien-3-one
3-oxo-4,22-stigmastadien-26-oic acid methyl ester
3-oxo-1,4,22-stigmastatrien-26-oic acid methyl ester nih.gov
This demonstrates that the oxidative metabolism can occur at different positions on both the steroid nucleus (e.g., C6) and the side chain (e.g., C26). The introduction of hydroxyl and carboxyl groups increases the polarity of the molecule, facilitating further breakdown or excretion.
In plants, while the focus is often on the biosynthesis of phytosterols, oxidative processes are also crucial for their turnover and the synthesis of other essential compounds. mdpi.com The enzymes involved in these transformations are typically cytochrome P450 monooxygenases, which play a broad role in plant secondary metabolism. mdpi.com
Table 2: Microbial Oxidation Products of this compound
| Metabolite | Type of Oxidation |
|---|---|
| 6β-hydroxy-4,22-stigmastadien-3-one | Ring Hydroxylation |
| 26-hydroxy-4,22-stigmastadien-3-one | Side-chain Hydroxylation |
| 3-oxo-4,22-stigmastadien-26-oic acid methyl ester | Side-chain Oxidation to Carboxylic Acid |
| 3-oxo-1,4,22-stigmastatrien-26-oic acid methyl ester | Ring Dehydrogenation and Side-chain Oxidation |
Putative Biosynthetic Linkages to Brassinosteroids and Related Plant Hormones
Phytosterols, including stigmasterol, are established precursors for the biosynthesis of brassinosteroids, a class of polyhydroxylated steroidal plant hormones that regulate various aspects of plant growth and development. The biosynthetic pathway from phytosterols to brassinosteroids involves a series of hydroxylation, oxidation, and reduction reactions.
While this compound is not a direct intermediate in the primary described pathways of brassinosteroid synthesis, its formation from stigmasterol represents a potential branch point in phytosterol metabolism. The conversion of a 3β-hydroxyl group to a 3-oxo group is a common step in steroid hormone biosynthesis in other organisms. It is plausible that similar enzymatic machinery could exist in plants, potentially shunting phytosterols into alternative metabolic fates. Further research is needed to elucidate the precise role, if any, of this compound in the biosynthesis of brassinosteroids or other related plant hormones.
Environmental and Microbial Biotransformation Dynamics
In the environment, phytosterols and their derivatives are subject to biotransformation by a wide range of microorganisms. These processes are fundamental to the carbon cycle and the degradation of organic matter in soil and sediments. The transformation of stigmasterol to this compound is an initial step in the microbial degradation of this phytosterol.
Once formed, this compound can be further transformed by soil microbes. Under anaerobic conditions, it can be converted to 5α-stigmastanol. researchgate.net This suggests that the double bond at C4 is reduced. These microbial transformations are significant from a biogeochemical perspective, as they influence the composition of sterols (stanols vs. stenones) in environmental samples, which can be used as biomarkers to trace sources of organic matter and understand past environmental conditions.
The ability of diverse microbial communities to metabolize phytosterones like this compound highlights their role in the natural recycling of these ubiquitous plant-derived compounds. This biotransformation is also of biotechnological importance, as it forms the basis for the industrial production of steroid drugs from readily available phytosterol feedstocks. nih.gov
Isolation, Purification, and Advanced Analytical Characterization Methodologies for Stigmasta 4,22 Dien 3 One
Extraction Techniques from Complex Natural Matrices
The initial step in obtaining Stigmasta-4,22-dien-3-one from plant sources involves extraction from the raw plant material. The choice of solvent and extraction method is critical for maximizing the yield of the target compound.
Commonly, the air-dried and powdered plant material is subjected to extraction with organic solvents. For instance, the aerial parts of Polygonum viscosum have been extracted using a mixture of n-hexane and ethyl acetate (B1210297) (3:1). scispace.com In another approach, the stem bark of Erythrina variegata was extracted with methanol (B129727). wisdomlib.org Similarly, the leaves of Adiantum latifolium were also extracted with methanol. The selection of solvent polarity is crucial, with ethanol (B145695) and methanol being common choices. Soxhlet extraction with 70-80% ethanol at a temperature of 60-70°C for 6-8 hours is a frequently used method.
The extraction process yields a crude extract containing a complex mixture of phytochemicals. This extract then undergoes further fractionation and purification to isolate the desired compound.
Chromatographic Separation Protocols for this compound
Chromatography is an indispensable tool for the separation and purification of this compound from the crude extract. Various chromatographic techniques are employed, often in succession, to achieve a high degree of purity.
Column chromatography is a fundamental technique used for the initial separation of compounds from the crude extract. wisdomlib.orgnih.gov In this method, a silica (B1680970) gel column is typically used as the stationary phase. The crude extract is loaded onto the column, and a solvent or a gradient of solvents (mobile phase) is passed through it. The separation is based on the differential adsorption of the compounds to the silica gel. For the purification of this compound, silica gel with a mesh size of 200-300 is often utilized.
Radial chromatography is another technique employed for the purification of this compound. researchgate.net This method, also known as centrifugal chromatography, utilizes a circular plate coated with an adsorbent (like silica gel). The solvent is introduced at the center of the plate and moves outwards by capillary action and centrifugal force, separating the components of the mixture into circular bands. It has been used in the isolation of compounds from the methanol extract of Adiantum latifolium leaves. analis.com.my
Thin Layer Chromatography (TLC) is a versatile technique used for both monitoring the progress of separation and for the preliminary identification of compounds. researchgate.net A thin layer of adsorbent, typically silica gel GF254, is coated onto a glass plate. nih.gov The sample is spotted on the plate, which is then developed in a chamber containing a suitable solvent system. The identity of this compound can be confirmed by comparing its retention factor (Rf) value with that of an authentic standard. scispace.com For visualization, the plates can be sprayed with reagents like vanillin-sulphuric acid and heated, which reveals the compound as a colored spot. asianpubs.org
Vacuum Liquid Chromatography (VLC) is often used for the initial fractionation of the crude extract. wisdomlib.orgnih.govresearchgate.net It is a rapid and efficient technique that uses a sintered glass funnel packed with silica gel under vacuum. This allows for the separation of the extract into several fractions of decreasing polarity, which can then be further purified using other chromatographic methods. For example, in the study of Polygonum pulchrum, VLC was used with a column of 10 cm in diameter, packed with 150 g of silica gel, and eluted with a gradient of ethyl acetate in n-hexane followed by methanol to yield several fractions. ijpsr.com
Spectroscopic and Spectrometric Approaches for Structural Elucidation of this compound
Once purified, the structural elucidation of this compound is carried out using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry.
Table 1: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 5.73 (1H, s, H-4), 5.16 (1H, dd, J = 15.2, 8.0 Hz, H-22), 5.05 (1H, dd, J = 15.2, 7.2 Hz, H-23), 1.19 (3H, s, Me-10), 0.93 (3H, d, J = 6.8 Hz, Me-20), 0.86 (3H, d, J = 6 Hz, Me-25), 0.82 (3H, t, J = 6.5 Hz, Me-28), 0.73 (3H, s, Me-13) | scispace.com |
| ¹³C NMR (175 MHz, CDCl₃) | δ 199.7 (C-3), 171.7 (C-5), 138.1 (C-22), 129.4 (C-23), 123.7 (C-4) | analis.com.my |
| Mass Spectrometry (FABMS) | m/z: 411.6971 [M+H]⁺ (Calculated for C₂₉H₄₆O + H: 411.6974) | scispace.com |
| Mass Spectrometry (ESI-MS) | m/z 411.3627 [M+H]⁺ (Calculated for C₂₉H₄₇O) | analis.com.my |
| Infrared (IR) (Film) | νₘₐₓ cm⁻¹: 2928, 2852, 1680, 1672, 1649, 1450 | scispace.com |
| Infrared (IR) (ATR) | νₘₐₓ cm⁻¹: 2929-2867 (Csp³-H), 1708 (C=O), 1453 (C=C), 1376-1307 (C-O), 958-907 (CH₃) | analis.com.my |
The ¹H NMR spectrum shows characteristic signals for the olefinic protons at δ 5.73 (H-4) and at δ 5.16 and 5.05 for the side chain protons H-22 and H-23, respectively. scispace.com The ¹³C NMR spectrum confirms the presence of 29 carbon atoms, including a carbonyl carbon at δ 199.7 (C-3) and olefinic carbons. analis.com.my High-resolution mass spectrometry provides the exact molecular formula of the compound. scispace.comanalis.com.my Infrared spectroscopy reveals the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon double bonds (C=C). scispace.comanalis.com.my
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
In one study, ¹H-NMR spectra revealed the presence of 46 protons. analis.com.my Key signals confirming the stigmastane-type structure include a singlet for the proton at carbon 4 (H-4) and two distinct signals for the methine protons at the C-22 and C-23 double bond, which appear as a doublet of doublets. semanticscholar.org The ¹³C-NMR spectrum is equally informative, showing 29 distinct carbon signals. analis.com.my Notable resonances include the carbonyl carbon at C-3 (around δC 199.9 ppm), and the olefinic carbons at C-4 (around δC 123.7 ppm), C-5 (around δC 171.8 ppm), C-22 (around δC 129.4-129.6 ppm), and C-23 (around δC 138.1-138.2 ppm). analis.com.mysemanticscholar.org The combination of ¹H and ¹³C NMR data, often supported by 2D NMR experiments like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the this compound framework. ieeesem.com
¹H NMR Spectral Data of this compound (700 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
|---|---|
| 4 | 5.73 (s) |
| 22 | 5.15 (dd, J = 8.6, 15.2 Hz) |
| 23 | 5.02 (dd, J = 8.6, 15.2 Hz) |
Data sourced from multiple studies. analis.com.mysemanticscholar.org
¹³C NMR Spectral Data of this compound (175 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
|---|---|
| 3 | 199.7 - 199.9 |
| 4 | 123.7 |
| 5 | 171.8 |
| 22 | 129.4 - 129.6 |
| 23 | 138.1 - 138.2 |
Data sourced from multiple studies. analis.com.mysemanticscholar.org
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS, GC-qMS, HRAPCIMS, LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound. Various ionization and analysis techniques are employed to obtain this information.
Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a protonated molecular ion [M+H]⁺ at an m/z of approximately 411.3627, which corresponds to the calculated molecular formula C₂₉H₄₇O. analis.com.my High-Resolution Atmospheric Pressure Chemical Ionization Mass Spectrometry (HRAPCIMS) can also be used for accurate mass determination. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-quadrupole Mass Spectrometry (GC-qMS) are valuable for identifying this compound in complex mixtures. semanticscholar.orgmdpi.com In GC-qMS analysis, the compound exhibits a molecular ion peak [M⁺•] at m/z 410, consistent with its molecular formula C₂₉H₄₆O. semanticscholar.orgmdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. analis.com.my LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) analysis has been used to study the fragmentation patterns of this compound. nih.gov In this technique, the precursor ion, often the sodium adduct [M+Na]⁺, is selected and fragmented to produce a characteristic MS2 spectrum. nih.gov
Mass Spectrometry Data for this compound
| Technique | Ion | m/z | Reference |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 411.3627 | analis.com.my |
| GC-qMS | [M⁺•] | 410 | semanticscholar.orgmdpi.com |
| LC-ESI-QTOF | [M+Na]⁺ | 433.3454 | nih.gov |
Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands that correspond to specific molecular vibrations.
A strong absorption peak is consistently observed in the region of 1708 cm⁻¹, which is indicative of the C=O stretching vibration of the α,β-unsaturated ketone group at C-3. analis.com.my The presence of a C=C double bond within the steroidal nucleus is confirmed by an absorption band around 1453 cm⁻¹. analis.com.my Additionally, C-H stretching vibrations of sp³ hybridized carbons are seen in the range of 2929-2867 cm⁻¹. analis.com.my Other observed peaks include those for C-O stretching (1376-1307 cm⁻¹) and methyl group vibrations (958-907 cm⁻¹). analis.com.my These spectral features, whether obtained through Fourier Transform Infrared (FTIR) or Attenuated Total Reflectance (ATR-IR) techniques, are collectively diagnostic for the this compound structure. analis.com.mynih.gov
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Reference |
|---|---|---|
| 2929-2867 | Csp³-H stretch | analis.com.my |
| 1708 | C=O stretch (α,β-unsaturated ketone) | analis.com.my |
| 1453 | C=C stretch | analis.com.my |
| 1376-1307 | C-O stretch | analis.com.my |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. For this compound, the α,β-unsaturated ketone chromophore is the primary feature detected by this technique. The compound exhibits a maximum absorption (λmax) at approximately 241 nm when measured in methanol, which is characteristic of the π → π* electronic transition of the conjugated enone system in the A-ring of the steroid. analis.com.my
UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Reference |
|---|
Raman Spectroscopy
Raman spectroscopy offers complementary vibrational information to IR spectroscopy. While specific detailed research findings on the Raman spectrum of this compound are not as commonly reported in the primary literature as other techniques, spectral data is available in databases. The technique of FT-Raman has been used to acquire the Raman spectrum of this compound. nih.gov This technique can provide further insights into the molecular structure, particularly for the non-polar bonds and symmetric vibrations that may be weak or inactive in the IR spectrum.
Chemical Synthesis and Semisynthesis Strategies for Stigmasta 4,22 Dien 3 One and Its Analogs
Selective Oxidation Methodologies for Steroid Derivatives (e.g., Manganese Dioxide Oxidation)
A primary route for synthesizing Stigmasta-4,22-dien-3-one involves the selective oxidation of the 3-hydroxy group of stigmasterol (B192456). This transformation also includes the isomerization of the double bond from the Δ5 position to the more thermodynamically stable conjugated Δ4 position, a process known as the Oppenauer oxidation.
One of the most effective and selective reagents for this purpose is manganese dioxide (MnO₂). google.com This reagent is particularly useful for oxidizing allylic alcohols without affecting other double bonds in the molecule, such as the one at C-22 in the stigmasterol side chain. google.comcommonorganicchemistry.com The process involves reacting stigmasterol with activated manganese dioxide in a suitable solvent like chloroform (B151607) or dichloromethane. commonorganicchemistry.com The reaction can be carried out at room temperature or with gentle heating to achieve good yields of the desired 3-keto-Δ4-steroid. google.comcommonorganicchemistry.com
Other oxidizing agents have also been employed, each with varying degrees of selectivity and efficiency.
Jones Reagent (CrO₃ in H₂SO₄/acetone): This strong oxidizing agent can convert stigmasterol to the target compound. The reaction is typically performed at low temperatures (0–5°C) to control its reactivity.
Pyridinium (B92312) Chlorochromate (PCC): PCC is a milder and more selective oxidant compared to the Jones reagent. It can effectively oxidize the 3-hydroxyl group at room temperature in a solvent like dichloromethane, often resulting in higher yields and fewer side reactions.
Modern, environmentally conscious methods have also been developed to improve the synthesis. These include solvent-free mechanochemical synthesis using potassium permanganate (B83412) (KMnO₄) and microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.
Table 1: Comparison of Oxidation Methods for Stigmasterol
| Oxidizing Agent | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|
| Manganese Dioxide (MnO₂) | CHCl₃, 60°C, 12h | Good | google.comcommonorganicchemistry.com |
| Jones Reagent | Acetone, 0–5°C, 6-8h | 65–72% | |
| Pyridinium Chlorochromate (PCC) | Dichloromethane, 25°C, 12h | 78–82% | |
| Microwave-Assisted (CrO₃) | 100 W, 80°C | 85% | |
| Mechanochemical (KMnO₄) | Ball milling, 300 rpm, 2h | 70% |
Catalytic Hydration and Reductive Transformations
Modifications to the this compound structure or its precursors can be achieved through catalytic hydration and reductive transformations. These reactions alter specific functional groups, leading to the formation of diverse steroid analogs.
Reductive transformations are commonly used in steroid chemistry to convert carbonyl groups to hydroxyl groups. frontiersin.orgresearchfloor.org For instance, the reduction of a 7-keto group on a stigmastane (B1239390) skeleton has been accomplished using sodium borohydride (B1222165) in the presence of cerium chloride heptahydrate, yielding the corresponding 7β-diol. acs.org This type of selective reduction is crucial for creating specific hydroxylated derivatives. acs.org Similarly, microbial systems possess reductases that can convert ketone groups at various positions on the steroid nucleus, such as the 16-position, into hydroxyl groups, often in a stereospecific manner. mdpi.com
Catalytic hydration, the addition of water across a double bond, is another important transformation. In certain anaerobic bacteria, the degradation of stigmasterol involves a unique pathway where the C22-C23 double bond is essential for a subsequent transformation. nih.gov A key step involves the formation of a conjugated Δ22,24-diene from a stigmast-1,4-diene-3-one intermediate. nih.gov This allows for the subsequent hydroxylation at the C26 position by the addition of water, a reaction catalyzed by a molybdenum-dependent dehydrogenase. nih.gov While part of a degradation pathway, this illustrates a biological strategy for the hydration of the steroid side chain.
Design and Preparation of Hemisynthetic Derivatives
Hemisynthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful strategy for producing novel steroid derivatives. This compound itself is a hemisynthetic product of stigmasterol. google.com Further modifications to its structure can yield analogs with potentially enhanced or new biological activities. nih.gov
Researchers have designed and prepared derivatives of this compound to explore their therapeutic potential. For example, two synthetic derivatives were prepared to study their antiangiogenic effects: nih.gov
(22S,23S)-22,23-dihydroxystigmast-4-en-3-one: This compound involves the dihydroxylation of the C22-C23 double bond of the parent molecule.
(22S,23S)-3β-bromo-5α,22,23-trihydroxystigmastan-6-one: This more complex derivative involves multiple transformations, including dihydroxylation of the side-chain double bond, bromination, and oxidation at different positions of the steroid core. nih.gov
Other isolated analogs, such as 6α-hydroxy-Stigmasta-4,22-dien-3-one, demonstrate that hydroxylation at various positions on the steroid nucleus is a common modification. chemfaces.com These targeted modifications aim to alter properties like solubility, receptor binding, and metabolic stability to enhance therapeutic efficacy. nih.gov
Optimization of Reaction Conditions and Yield Considerations
Optimizing reaction conditions is critical for the efficient and economical synthesis of this compound. The primary goal is to maximize the yield and purity of the product while minimizing reaction time and environmental impact.
In the oxidation of stigmasterol, the choice of oxidant and solvent system is a key consideration. While strong oxidants like Jones reagent are effective, milder reagents such as pyridinium chlorochromate (PCC) can offer higher yields (up to 82%) and greater purity by reducing side reactions. The use of manganese dioxide provides a selective and economical route, which is advantageous for large-scale production. google.com
Further optimization has been explored through modern synthetic techniques:
Microwave-Assisted Synthesis: Using microwave irradiation with a catalyst like CrO₃ can dramatically accelerate the oxidation, reducing the reaction time from many hours to just 20 minutes and achieving yields as high as 85%.
Mechanochemical Synthesis: This solvent-free approach involves ball-milling the reactant (stigmasterol) with a solid oxidant (KMnO₄). It offers a "green" alternative that avoids solvent waste and can produce the compound in 70% yield within 2 hours.
The selection of a particular method depends on factors such as scale, cost, desired purity, and available equipment. For industrial applications, processes that are economical, high-yielding, and environmentally benign are preferred. google.com
Biological Activities and Pharmacological Investigations of Stigmasta 4,22 Dien 3 One
Antioxidant and Free Radical Scavenging Potency
The ability of a compound to counteract oxidative damage is a key indicator of its therapeutic potential. Stigmasta-4,22-dien-3-one has been evaluated for its antioxidant capabilities through various laboratory methods.
In Vitro Assays (e.g., DPPH Radical Scavenging Assay)
The antioxidant activity of this compound has been confirmed through in vitro assays. Research involving compounds isolated from the leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena demonstrated that this compound possesses antioxidative properties. The evaluation was conducted using a range of established methods to determine the compound's ability to neutralize harmful free radicals.
These assays are fundamental in antioxidant research. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, for instance, is a common method used to assess a compound's free radical scavenging ability. scielo.org.mxmdpi.com It relies on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured to quantify antioxidant strength. scielo.org.mx
Table 1: Antioxidant Assays Performed on this compound
| Assay Type | Purpose |
|---|---|
| Antiradical Scavenging Assays (e.g., DPPH) | Measures the ability to directly neutralize free radicals. |
| Metal Chelating Assays | Assesses the ability to bind to metal ions that can promote oxidation. |
| Ferric Reducing Power Assays | Determines the capacity to donate electrons to reduce oxidized intermediates. |
Implications for Oxidative Stress Mitigation
The demonstrated antioxidant activity of this compound suggests its potential role in mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects. This imbalance can lead to cellular damage and is implicated in the development of various chronic health conditions.
By scavenging free radicals and reducing oxidative species, antioxidant compounds like this compound can help protect cells from damage. This interruption of the oxidative chain reaction is a crucial mechanism for maintaining cellular health and preventing the onset of diseases linked to oxidative damage. nih.gov
Antiproliferative and Cytotoxic Effects on Malignant Cell Lines
Beyond its antioxidant properties, this compound has been investigated for its potential to inhibit the growth of cancer cells and induce cell death.
Efficacy Against Human HT1080 Tumoral Cell Line
Specific research has highlighted the cytotoxic effects of this compound against the human HT1080 fibrosarcoma cell line. medchemexpress.com Studies have determined its half-maximal inhibitory concentration (IC50), which is the concentration of a substance needed to inhibit a biological process by half.
Table 2: Cytotoxic Activity of this compound against HT1080 Cell Line
| Cell Line | Description | IC50 Value |
|---|---|---|
| Human HT1080 | Fibrosarcoma Tumoral Cell Line | 0.3 mM medchemexpress.com |
This finding indicates that this compound can induce cell death in this specific type of cancer cell line under laboratory conditions.
Screening Against Other Cancer Cell Types (e.g., Human Melanoma, Prostate, Gastric)
The antiproliferative activity of this compound has also been examined as part of a broader screening of compounds against other cancer cell lines, including human melanoma, prostate, and gastric cancer cells. While these screenings were conducted, the notable activity was reported for other compounds isolated from the same source. This suggests that the efficacy of this compound against these particular cell lines may be limited compared to other agents. Further research has suggested that this compound may not be well-suited for cell membrane diffusion, which could impact its intracellular activity.
Anti-tumoural Activity Observations
The collective evidence points to a selective anti-tumoural profile for this compound. Its most significant observed effect is its cytotoxicity against the human HT1080 tumoral cell line. medchemexpress.com The broader anti-tumor activity appears to be cell-type dependent, with potentially less pronounced effects on other cancer types like melanoma, prostate, and gastric cancers. The activity of stigmastane (B1239390) steroids, the class of compounds to which this compound belongs, is an area of ongoing research in the development of new anticancer agents. nih.govnih.gov
Antimicrobial Spectrum of Activity
This compound is a bioactive compound found in various plants, including the desert grass Cenchrus setigerus. researchgate.net Extracts from this plant have demonstrated antimicrobial properties, justifying its use in traditional medicine. researchgate.net
Antiviral Properties and Mechanism of Action
Molecular Docking and Dynamics Studies with Viral Envelope Proteins (e.g., VP28, VP26, VP24)To elucidate the mechanism of action, in-silico molecular docking and dynamics studies have been performed on this compound with key WSSV envelope proteins: VP28, VP26, and VP24.researchgate.netresearchgate.netThese proteins are considered promising targets for antiviral drug development because of their essential role in viral attachment and entry into host cells.researchgate.netnih.gov
Molecular docking analyses revealed that this compound exhibited high binding efficacy and strong interaction with all three envelope proteins. researchgate.net The compound showed the highest binding energy of -6.6 kcal/mol with VP26 and -6.0 kcal/mol with VP24. researchgate.net The binding pattern with VP26 involved the formation of one hydrogen bond with the amino acid residue ASN A:193. researchgate.net In its interaction with VP24, the compound formed a hydrophobic bond with TYR A:159. researchgate.net
Table 1: Molecular Docking Binding Energies of this compound with WSSV Envelope Proteins
| Viral Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| VP28 | High | Not specified |
| VP26 | -6.6 | ASN A:193 (Hydrogen Bond) |
| VP24 | -6.0 | TYR A:159 (Hydrophobic Bond) |
Furthermore, molecular dynamics simulations were conducted to validate the stability of these ligand-protein interactions. The Root Mean Square Deviation (RMSD) plots for the this compound-VP28 and this compound-VP24 complexes indicated that the ligand remained stably bound to the proteins without undergoing significant conformational changes. researchgate.net The complex with VP26 also stabilized during the simulation period, confirming a stable and potent binding interaction. researchgate.net These findings suggest that this compound can effectively target WSSV envelope proteins, potentially blocking viral entry. researchgate.netresearchgate.net
Antiparasitic Activity (e.g., against Plasmodium falciparum)
Malaria, caused by parasites of the Plasmodium genus, particularly Plasmodium falciparum, is a major global health issue. nih.gov The search for novel antimalarial compounds is ongoing, with natural products being a valuable resource. nih.gov However, specific research investigating the direct antiparasitic activity of this compound against Plasmodium falciparum has not been extensively reported in the reviewed scientific literature.
Potential Modulation in Androgen-Dependent Diseases
This compound, a phytosterol found in various plant sources, has been investigated for its potential role in modulating androgen-dependent diseases. Research in this area has particularly focused on its effects on benign prostatic hyperplasia (BPH), a common condition in aging men characterized by the non-cancerous enlargement of the prostate gland.
A key area of investigation has been the compound's potential to influence prostate size. A patent for the use of stigmasta-4-en-3-one, and its variant this compound, in treating androgen-dependent diseases highlights its efficacy in reducing prostate weight. google.com The invention discovered that these compounds could be particularly effective in the treatment of benign prostatic hyperplasia. google.com
The patent describes experimental findings where the administration of stigmasta-4-en-3-one led to a significant reduction in the weight of the ventral prostate in rats. google.com This effect was observed at different concentrations, suggesting a dose-dependent response. google.com The study noted that the therapeutic effect could be achieved with substantially smaller amounts of the active ingredient compared to previously used plant extract pharmaceuticals. google.com
The potential mechanism of action for phytosterols (B1254722) in androgen-dependent conditions is often linked to the inhibition of 5α-reductase. wikipedia.orgnih.gov This enzyme is responsible for converting testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT), which is a key driver of prostate growth. wikipedia.org While the specific inhibitory activity of this compound on 5α-reductase is not extensively detailed in publicly available research, the observed reduction in prostate size in preclinical models suggests a potential interference with androgen signaling pathways.
The following table summarizes the experimental findings on the effect of a variant of this compound on prostate weight, as described in the patent literature.
Table 1: Effect of Stigmasta-4-en-3-one on Ventral Prostate Weight in Rats
| Treatment Group | Dosage (mg/kg) | Outcome | Significance |
| Control | - | - | - |
| Stigmasta-4-en-3-one | 0.16 | Significant reduction in ventral prostate weight | p < 0.05 |
| Stigmasta-4-en-3-one | 0.32 | Significant reduction in ventral prostate weight (greater effect than 0.16 mg/kg) | p < 0.01 |
It is important to note that the available data is primarily from patent literature and further peer-reviewed research and clinical trials are necessary to fully elucidate the therapeutic potential and mechanisms of action of this compound in the management of androgen-dependent diseases.
Mechanistic Elucidation of Stigmasta 4,22 Dien 3 One S Biological Actions
Identification of Putative Molecular and Cellular Targets
The biological activity of Stigmasta-4,22-dien-3-one is attributed to its interaction with various molecular and cellular targets, leading to effects such as cytotoxicity, antitubercular, and antiviral activities. researchgate.net
Human Cancer Cells: A primary cellular target identified for this compound is the human HT1080 fibrosarcoma cell line. medchemexpress.com The compound exhibits cytotoxic effects against these tumor cells, with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM. medchemexpress.commedchemexpress.eu The precise molecular mechanism is thought to involve the induction of apoptosis or pathways related to cell cycle arrest. However, studies have also indicated that the compound in its base form is not well-suited for diffusing across the cell membrane of these cancer cells. nih.govchemfaces.com
Pathogenic Organisms:
Mycobacterium tuberculosis : The compound is recognized for its antitubercular properties, indicating that it targets molecular machinery essential for the growth and survival of this bacterium. medchemexpress.com
White Spot Syndrome Virus (WSSV): In-silico studies have identified viral envelope proteins as promising molecular targets for this compound. researchgate.net Specifically, the envelope proteins VP24, VP26, and VP28, which are crucial for the virus's initial interaction with host cells, have been investigated as potential binding partners. researchgate.net
Other Potential Activities: The compound has also been noted for its antioxidant properties, suggesting it may interact with molecules involved in oxidative stress pathways. chemfaces.comontosight.aitargetmol.com
Ligand-Receptor Interaction Analysis
The interaction of this compound with its molecular targets has been explored primarily through computational modeling and in-silico analyses. researchgate.net
Interaction with Viral Proteins: Molecular docking studies investigating the antiviral potential of this compound against WSSV have elucidated specific binding interactions with its envelope proteins. The analysis showed that the compound could fit into the binding pockets of VP24, VP26, and VP28. researchgate.net The stability of this binding is a key factor in its potential inhibitory effect. researchgate.net
For instance, the interaction analysis with VP24 revealed a hydrophobic bond with the amino acid residue TYR A:159. researchgate.net The interaction with another envelope protein involved a hydrogen bond with GLY H:136. researchgate.net Molecular dynamics simulations were performed to validate the stability of these protein-ligand complexes. researchgate.net
Table 1: In-Silico Docking Results for this compound with WSSV Envelope Proteins This table is interactive. You can sort and filter the data.
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| VP28 | This compound | High | Not specified |
| VP26 | This compound | High | GLY H:136 (Hydrogen Bond) |
| VP24 | This compound | High | TYR A:159 (Hydrophobic Bond) |
Data sourced from in-silico analysis of ligand-receptor interactions. researchgate.net
Interaction with Cell Membranes: Quantitative Structure Inter-Activity Relationship (QSInAR) studies on human fibrosarcoma cells found that this compound is not optimally adapted for cell membrane diffusion. nih.govchemfaces.com This suggests that its ability to reach intracellular targets may be limited without structural modification. nih.gov
Influence on Key Biological Pathways and Signaling Cascades
While the complete picture of how this compound affects signaling pathways is still under investigation, current research points to several potential mechanisms.
Cytotoxicity and Cancer-Related Pathways: The cytotoxic effects observed in HT1080 tumor cells are hypothesized to stem from the activation of apoptosis or the interruption of cell cycle arrest pathways. The structural similarity of this compound to other phytosterols (B1254722) suggests potential interactions with signaling pathways commonly dysregulated in cancer. ontosight.ai For context, other sterols have been shown to modulate pathways such as NF-κB, PI3K/Akt/mTOR, and Wnt, which are crucial for cancer cell survival and proliferation. medchemexpress.eu However, direct evidence linking this compound to these specific cascades is not yet established.
Antimicrobial and Antiviral Mechanisms: The antitubercular activity is attributed to the direct inhibition of the growth of Mycobacterium tuberculosis. The specific bacterial pathways disrupted by this action are an area for further research. In the context of its potential antiviral effects on WSSV, the primary mechanism is believed to be the inhibition of viral entry into host cells by binding to and blocking key envelope proteins. researchgate.net
Antioxidant Activity: The compound's recognized antioxidant activity implies an influence on pathways related to oxidative stress. chemfaces.comtargetmol.com This could involve the scavenging of free radicals or interaction with antioxidant enzymes, although the specific mechanisms have not been fully detailed.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of this compound correlates with its biological functions and how it can be modified for enhanced activity.
Influence of Physicochemical Properties: A key finding from QSInAR analysis is that the hydrophobicity (LogP) of the molecule is the primary driver of its cytotoxic signal against HT1080 cancer cells. nih.govchemfaces.com In contrast, the compound's polarizability (POL) was found to have minimal influence on its ability to inhibit tumor growth. nih.gov This indicates that modifications affecting the molecule's lipid solubility could significantly impact its anticancer potency.
Proposed Structural Modifications: Research suggests that the bioactivity of this compound could be optimized through derivatization. Specific recommendations from SAR studies include the introduction of functional groups, such as through hydroxylation at the C-6 or C-7 positions of the steroid core. The isolation of related natural compounds, such as 6-alpha-hydroxythis compound, supports the idea that modifications at this position can occur and may alter biological effects. chemfaces.com Such changes could improve properties like cell membrane diffusion, which has been identified as a limiting factor for its cytotoxicity. nih.govchemfaces.com
Table 2: Key Structural Features and Their Influence on Bioactivity This table is interactive. You can sort and filter the data.
| Structural Feature/Parameter | Influence on Cytotoxicity | Proposed Modification for Optimization |
|---|---|---|
| Hydrophobicity (LogP) | Major contributor to activity | Modify to enhance lipid solubility |
| Polarizability (POL) | Little influence on activity | Not a primary target for modification |
| Steroid Core | Base scaffold for activity | Introduce hydroxyl groups (e.g., at C-6, C-7) |
| Cell Membrane Diffusion | Identified as a limiting factor | Structural changes to improve uptake |
Data sourced from QSInAR and SAR study recommendations. nih.gov
Preclinical and in Vivo Research on Stigmasta 4,22 Dien 3 One
Efficacy and Safety Assessments in Cell Culture Models
The preclinical evaluation of Stigmasta-4,22-dien-3-one in cell culture models has revealed a spectrum of biological activities, ranging from cytotoxicity against cancer cells to antioxidant and antimicrobial effects. These in vitro studies provide foundational data on the compound's potential therapeutic efficacy and its safety profile at the cellular level.
Research has demonstrated that this compound exhibits cytotoxic effects against the human fibrosarcoma (HT1080) tumor cell line, with a reported half-maximal inhibitory concentration (IC50) of 0.3 mM. medchemexpress.commedchemexpress.eu A study using quantitative structure inter-activity relationship (QSIAR) models to correlate the structural features of steroids with their cytotoxic activity suggested that hydrophobicity (LogP) is the primary factor driving the cytotoxic signal for this class of compounds. nih.gov The same study also noted that this compound is not ideally adapted for cell membrane diffusion. nih.gov
In addition to its anticancer potential, the compound has been assessed for its antioxidant properties. In an assay using 1,1-diphenyl-2-picryl-hydrazyl (DPPH), this compound demonstrated radical scavenging activity with an IC50 value of 144.80 ± 0.24 µM. innovareacademics.in While this indicates antioxidant potential, its activity was less potent than the ascorbic acid standard (IC50 of 68.9 ± 0.12 µM) used in the same study. innovareacademics.in
The compound's efficacy extends to antimicrobial activity. This compound, isolated from the stem of Alchornea cordifolia, displayed antibacterial activity against a panel of eight different pathogens. nih.gov It showed its highest potency against Staphylococcus saprophyticus. nih.gov Other studies have also confirmed its mild to moderate inhibitory activity against various bacteria. researchgate.net
| Activity | Model/Assay | Result (IC50) | Source |
|---|---|---|---|
| Cytotoxicity | Human Fibrosarcoma (HT1080) Cell Line | 0.3 mM | medchemexpress.com |
| Antioxidant | DPPH Radical Scavenging | 144.80 ± 0.24 µM | innovareacademics.in |
Application in Animal Models of Disease
While in vitro studies are crucial, the application of this compound in animal models provides more complex biological insights. Research in this area has primarily focused on its potential antiviral properties.
A significant area of in vivo research for this compound involves its potential as an inhibitor of the White Spot Syndrome Virus (WSSV), a major pathogen affecting crustacean aquaculture. In a key study, a petroleum ether extract from the seaweed Sargassum wightii was evaluated for its anti-WSSV activity in crabs. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) analysis identified this compound as one of the 15 major compounds within this active extract. researchgate.net
For the experimental challenge, crabs were injected with the S. wightii extract concurrently with WSSV. researchgate.net The antiviral effect of the extract was confirmed through bio-assay and histopathological analysis over a 30-day post-infection observation period. researchgate.net
To further elucidate the role of this compound, in-silico molecular docking studies were performed. These computational analyses investigated the interaction between the compound and key WSSV envelope proteins (VP28, VP26, and VP24), which are crucial for viral attachment and entry into host cells. researchgate.net The results showed that this compound had a high binding affinity and strong interaction with these viral proteins, suggesting it is a potent potential inhibitor of WSSV. researchgate.netresearchgate.net
| Viral Protein Target | Key Finding | Source |
|---|---|---|
| VP28, VP26, VP24 | Exhibited the highest binding energy among compounds tested. | researchgate.net |
| VP28 and VP26 | Strong interaction revealed through molecular docking. | researchgate.net |
Pharmacodynamic and Pharmacokinetic Evaluations
Detailed pharmacodynamic (PD) and pharmacokinetic (PK) data for this compound are not extensively reported in the available scientific literature. Pharmacokinetics encompasses the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamics describes its mechanism of action and effects on the body.
Some computational studies have provided predictive insights. For instance, a QSIAR analysis pointed to the compound's hydrophobicity (LogP) as the main determinant of its cytotoxic activity, a key pharmacodynamic finding. nih.gov The study also predicted that the molecule is not optimally structured for diffusion across cell membranes, which has implications for its absorption and distribution. nih.gov However, direct experimental data from in vivo animal studies detailing the ADME profile—such as oral bioavailability, metabolic pathways, and clearance rates—for the purified compound remains scarce. Further research is required to fully understand how this compound behaves within a biological system, which is essential for any future therapeutic development.
Future Research Directions and Translational Perspectives for Stigmasta 4,22 Dien 3 One
In-depth Characterization of Biosynthetic Pathways
While the general pathway for phytosterol synthesis is understood, the specific enzymatic steps leading to Stigmasta-4,22-dien-3-one are not fully elucidated. Future research should focus on identifying and characterizing the enzymes responsible for its formation from common plant sterols like stigmasterol (B192456). A proposed pathway involves the oxidation and isomerization of the C5 double bond of stigmasterol, catalyzed by an enzyme like cholesterol oxidase, followed by the action of a 5α-reductase-like enzyme to yield this compound. cas.cz Transgenic studies, for instance in tobacco, have shown the accumulation of this compound, suggesting that the introduction of specific enzymes can drive its synthesis. cas.cz
A deeper understanding of this pathway could be achieved through:
Transcriptomic and Proteomic Analyses: Comparing plants with high and low levels of this compound to identify candidate genes and enzymes.
Enzyme Assays: In vitro characterization of recombinant enzymes to confirm their substrate specificity and catalytic activity.
Metabolic Engineering: Modifying the expression of key biosynthetic genes in plants or microbial systems to enhance the production of this compound.
Systematic analysis of the dynamic changes of secondary metabolites during processes like agarwood formation has provided insights into the biosynthesis of related compounds, a methodology that could be applied here. nih.gov
Exploration of Undiscovered Biological Activities and Therapeutic Applications
This compound has demonstrated a range of biological activities, including antioxidant, cytotoxic, and antitubercular effects. chemfaces.commedchemexpress.eu However, its full therapeutic potential remains largely unexplored.
Table 1: Reported Biological Activities of this compound
| Activity | Model System | Key Findings | Citation |
| Cytotoxicity | Human HT1080 fibrosarcoma cells | IC50 of 0.3 mM | nih.gov |
| Antitubercular | Mycobacterium tuberculosis | Inhibits growth | |
| Antioxidant | DPPH radical scavenging assay | Exhibited significant free radical scavenging | chemfaces.com |
| Antiviral | White Spot Syndrome Virus (WSSV) in shrimp | High binding energy to viral envelope proteins in-silico | researchgate.net |
| Anti-allergic | Human neutrophils | Inhibited superoxide (B77818) radical anion generation and elastase release | mdpi.com |
Future research should aim to:
Screen for New Activities: Evaluate the compound against a broader range of therapeutic targets, including those for inflammatory diseases, metabolic disorders, and other microbial infections. For instance, related stigmastane (B1239390) compounds have shown hypoglycemic effects. researchgate.net
Elucidate Mechanisms of Action: For known activities, detailed mechanistic studies are needed. For example, while cytotoxic, it was found to be poorly adapted for cell membrane diffusion in HT1080 cells, suggesting that its mechanism may not be straightforward. nih.govnih.gov In-silico studies have shown that it can bind to viral envelope proteins, indicating a potential antiviral mechanism. researchgate.net
Investigate In Vivo Efficacy: Promising in vitro results should be validated in animal models of disease to assess efficacy, pharmacokinetics, and optimal therapeutic windows.
Development of Reference Standards and Advanced Analytical Assays
The availability of high-purity reference standards is essential for accurate quantification and biological testing. While this compound can be isolated from natural sources like Clerodendrum indicum and Hedychium coronarium, or synthesized from stigmasterol, standardized methods for its production and purification are needed. mdpi.comnih.gov
Key areas for development include:
Standardized Synthesis and Purification: Developing robust and scalable methods for synthesizing or isolating this compound to ensure a consistent supply of a well-characterized analytical standard. sigmaaldrich.com
Advanced Analytical Techniques: Utilizing techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous identification and quantification in complex biological matrices. scispace.comnih.gov The development of deuterated internal standards, such as this compound-d5, would further enhance the accuracy of mass spectrometry-based quantification. medchemexpress.eu
Comprehensive Structure-Activity Relationship Profiling for Lead Optimization
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective analogs.
Table 2: Key Structural Features and Potential for Modification
| Structural Feature | Position | Potential for Modification |
| Ketone group | C-3 | Reduction to hydroxyl, formation of oximes or other derivatives. |
| Double bond | C-4 | Hydrogenation, epoxidation, or introduction of other functional groups. |
| Double bond | C-22 | Hydrogenation, oxidation, or modification of the side chain. |
| Steroid backbone | - | Introduction of hydroxyl or other groups at various positions, such as C-6. cymitquimica.com |
Future research should involve:
Chemical Derivatization: Synthesizing a library of analogs by modifying the ketone group, the double bonds, and other positions on the steroid nucleus. For example, the introduction of a hydroxyl group at the 6β position has been explored. cymitquimica.com
In Silico Modeling: Using computational methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of new derivatives and guide synthetic efforts. nih.gov QSAR studies have suggested that hydrophobicity (LogP) is a major driver of its cytotoxic activity. nih.govbiocrick.com
Comparative Bioassays: Testing the parent compound and its derivatives in parallel to identify the structural features that are critical for activity.
Investigation of Synergy with Other Bioactive Compounds
This compound often co-occurs with other phytosteroids and bioactive compounds in plant extracts. biocrick.comfrontiersin.org Investigating potential synergistic interactions with other natural products or conventional drugs could lead to more effective therapeutic strategies.
Future studies could explore:
Combination Screening: Testing this compound in combination with other compounds, such as other phytosterols (B1254722) (e.g., β-sitostenone) or known therapeutic agents, in various disease models. chemfaces.com
Mechanistic Studies of Synergy: If synergistic effects are observed, further research will be needed to understand the underlying mechanisms, which could involve complementary modes of action or effects on drug metabolism and bioavailability. Studies on related compounds suggest that synergistic effects can lead to higher potency than individual administration. researchgate.net
Advanced Pre-formulation and Formulation Development for Potential Biomedical Applications
Like many phytosterols, this compound has poor water solubility, which can limit its bioavailability and therapeutic application. nih.gov Advanced formulation strategies are needed to overcome this challenge.
Potential formulation approaches include:
Lipid-Based Delivery Systems: Encapsulating the compound in lipid-based carriers such as liposomes, phytosomes, or solid lipid nanoparticles (SLNs) can improve its solubility and absorption. repec.orgmdpi.comresearchgate.netnih.gov Phytosomes, which are complexes of the natural compound with phospholipids, have shown particular promise for enhancing the bioavailability of phytoconstituents. researchgate.netnih.gov
Nanoparticle Formulations: Utilizing polymeric nanoparticles or nanoemulsions can enhance the delivery and targeting of this compound to specific tissues or cells. nih.govmdpi.com
Pre-formulation Studies: Comprehensive characterization of the physicochemical properties of this compound, such as its solubility, stability, and crystal form, is a prerequisite for rational formulation design.
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound, paving the way for its development as a novel agent for various biomedical applications.
Q & A
What methodologies are recommended for isolating and structurally elucidating Stigmasta-4,22-dien-3-one from plant sources?
Basic Research Focus
Isolation typically involves solvent extraction followed by silica gel column chromatography for preliminary separation. For structural elucidation, nuclear magnetic resonance (NMR; 1H, 13C, and 2D experiments like COSY, HMBC) and mass spectrometry (MS) are critical. Thin-layer chromatography (TLC) with authentic standards can confirm identity . For example, Datta et al. (2016) isolated the compound from Polygonum viscosum using ethanol extraction and chromatographic purification, followed by spectral comparison with literature data .
How do natural sources of this compound vary, and what extraction protocols optimize yield?
Basic Research Focus
The compound has been identified in Polygonum viscosum (roots), Nypa fruticans (water coconut), and Magnolia officinalis (stem bark) . Extraction efficiency depends on solvent polarity (e.g., ethanol, methanol) and plant part used. Soxhlet extraction with ethanol (70–80% v/v) at 60–70°C for 6–8 hours is common. Subsequent partitioning with non-polar solvents (e.g., hexane) can enrich steroidal fractions .
What are the key physicochemical properties of this compound, and how do storage conditions affect stability?
Basic Research Focus
Key properties include molecular formula (C₂₉H₄₆O), molecular weight (410.67 g/mol), melting point (119–120°C), and predicted density (0.98 g/cm³) . Stability is temperature-sensitive; long-term storage at 2–8°C in airtight, light-protected containers is advised to prevent degradation. Purity (>95%) should be verified via HPLC before experimental use .
How can researchers address discrepancies in spectral data during structural confirmation?
Advanced Research Focus
Discrepancies in NMR or MS data may arise from impurities, solvent effects, or stereochemical variations. Strategies include:
- Cross-validating with high-purity reference standards (HPLC ≥98%) .
- Repeating experiments in deuterated solvents (e.g., CDCl₃) to resolve signal splitting.
- Utilizing 2D-NMR (e.g., HMBC for long-range C-H correlations) to clarify ambiguous assignments .
What bioactivity assays are suitable for evaluating this compound’s pharmacological potential?
Advanced Research Focus
Limited studies suggest antioxidant and cytotoxic properties. In vitro assays include:
- Antioxidant activity : DPPH radical scavenging, FRAP, and metal chelation assays .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., melanoma, prostate cancer) .
- Mechanistic studies : Apoptosis induction via flow cytometry (Annexin V/PI staining) or caspase-3 activation assays. Note: Current evidence is preliminary, requiring replication in diverse models .
How should researchers handle purity assessment challenges for this compound?
Advanced Research Focus
Discrepancies in reported purity (e.g., 96% vs. HPLC ≥98%) highlight the need for rigorous quality control:
- Use orthogonal methods: HPLC (C18 column, acetonitrile/water gradient) paired with evaporative light scattering detection (ELSD) .
- Validate with NMR to confirm absence of solvent or co-eluting impurities.
- Source reference materials from accredited providers to minimize batch variability .
What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound derivatives?
Advanced Research Focus
SAR studies require:
- Derivatization : Introduce functional groups (e.g., hydroxylation at C-6 or C-7) via microbial biotransformation or chemical synthesis .
- In silico modeling : Molecular docking to predict interactions with targets like steroidogenic enzymes or apoptosis regulators.
- Comparative bioassays : Test derivatives alongside the parent compound in parallel assays to isolate structural contributions to activity .
How can conflicting bioactivity data across studies be reconciled?
Advanced Research Focus
Variations in reported activities may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
